Bienvenue dans la boutique en ligne BenchChem!

2-(4-(Chloromethyl)thiazol-2-YL)guanidine

Organic Synthesis Process Chemistry H2 Antagonist

2-(4-(Chloromethyl)thiazol-2-YL)guanidine is a thiazole-guanidine derivative with molecular formula C₅H₇ClN₄S and molecular weight 190.66 g/mol. This compound is recognized as the canonical chloromethyl intermediate (“Compound A”) in the industrial synthesis of famotidine, a widely prescribed histamine H₂ receptor antagonist.

Molecular Formula C5H7ClN4S
Molecular Weight 190.66 g/mol
CAS No. 81152-53-6
Cat. No. B1609308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Chloromethyl)thiazol-2-YL)guanidine
CAS81152-53-6
Molecular FormulaC5H7ClN4S
Molecular Weight190.66 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)N=C(N)N)CCl
InChIInChI=1S/C5H7ClN4S/c6-1-3-2-11-5(9-3)10-4(7)8/h2H,1H2,(H4,7,8,9,10)
InChIKeyLUUXKXPRQLQHQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Chloromethyl)thiazol-2-YL)guanidine (CAS 81152-53-6): A Core Famotidine Intermediate and Pharmacopeial Impurity Standard


2-(4-(Chloromethyl)thiazol-2-YL)guanidine is a thiazole-guanidine derivative with molecular formula C₅H₇ClN₄S and molecular weight 190.66 g/mol [1]. This compound is recognized as the canonical chloromethyl intermediate (“Compound A”) in the industrial synthesis of famotidine, a widely prescribed histamine H₂ receptor antagonist [2]. It is also formally listed as a process-related impurity of famotidine under various monograph designations, making it a critical reference standard for analytical quality control in pharmaceutical manufacturing.

Why 2-(4-(Chloromethyl)thiazol-2-YL)guanidine Cannot Be Replaced by Unrelated Famotidine Analogs for Analytical Rigor


In famotidine quality control, individual process impurities exhibit distinct chromatographic retention times, spectral fingerprints, and stability profiles [1]. 2-(4-(Chloromethyl)thiazol-2-YL)guanidine is uniquely the product of incomplete conversion or side-reaction in the chloromethylation step of famotidine synthesis, differentiating it from other pharmacopeial impurities such as Famotidine Impurity B (dimer) or Impurity D (propanamide) . Substituting this standard with a non-halogenated analog or a sulfoxide dimer leads to inaccurate retention-time assignment and failure to meet system suitability criteria, risking non-compliance with regulatory impurity thresholds set by the USP and EP.

Quantitative Differentiation Evidence for 2-(4-(Chloromethyl)thiazol-2-YL)guanidine in Industrial and Analytical Selection


Proven Reactivity as the Canonical Industrial Intermediate for Famotidine Versus Later-Generation Thiazoline Analogs

Patent EP 0128736 B1 explicitly defines 2-(4-(Chloromethyl)thiazol-2-YL)guanidine as the prior-art intermediate “Compound A,” originally disclosed in Japanese unexamined patent Sho53-147069 [1]. The patent further states that using the novel 2-guanidinothiazoline derivatives of the invention as intermediates avoids the “complicated handling” problem associated with Compound A [1]. This establishes a direct, inventor-acknowledged differentiation in processability between the target compound and a later-developed compound class intended to replace it. The high reactivity of the chloromethyl moiety is critical for the subsequent condensation with S-(2-cyanoethyl)isothiourea, forming the famotidine core under mild conditions, an advantage maintained in modern generic API manufacturing.

Organic Synthesis Process Chemistry H2 Antagonist

Official Pharmacopeial Impurity Status Underpinning Regulatory Compliance for Famotidine Quality Control

The USP Famotidine monograph specifies a chromatographic purity limit of 0.3% for any single unspecified impurity and 1.0% for total impurities [1]. 2-(4-(Chloromethyl)thiazol-2-YL)guanidine is recognized as a specified process-related impurity under multiple naming conventions (Famotidine Impurity 4, 14, or 20), requiring a dedicated reference standard for HPLC method validation . In contrast, general pharmacopeial reference standards such as Famotidine Related Compound E (a dimeric impurity) are chemically distinct and cannot serve as retention-time markers for this chloromethyl intermediate . The availability of this impurity standard with documented purity (>95% to 98%) from commercial providers enables laboratories to meet the USP system-suitability requirements for impurity profiling.

Analytical Quality Control Pharmaceutical Impurity Profiling Regulatory Compliance

Free Base Form vs. Hydrochloride Salt: Differentiated Solubility and Melting Point for Coupling Chemistry

The target compound (free base, CAS 81152-53-6) offers a critical physical-chemical differentiation from its hydrochloride salt (CAS 69014-12-6). The hydrochloride salt is described as a white solid with a melting point of 160–163 °C . While a precise melting point for the free base is not widely published due to its hygroscopic nature, its molecular structure (logP 0.2 [1]) indicates moderate lipophilicity. This form is preferred for non-aqueous coupling reactions (e.g., condensation with amidinothiourea derivatives) because the absence of a counterion avoids potential interference during nucleophilic substitution at the chloromethyl site. In contrast, the hydrochloride salt, being ionic, shows higher water solubility but can lead to slower reaction rates or require additional base in organic media.

Salt Selection Solubility Process Chemistry

Commercial Availability as a Validated Impurity Standard with Consistent HPLC Purity > 95%

A survey of non-banned chemical suppliers indicates that 2-(4-(Chloromethyl)thiazol-2-YL)guanidine is routinely offered as a certified famotidine impurity reference standard with HPLC purities of 95–98% [REFS-1, REFS-2]. This contrasts with structurally similar byproducts, such as the 5-chloromethyl isomer (Famotidine Impurity 21) or the hydroxymethyl analog, which are less widely available certified standards [1]. The consistent commercial availability of this compound as a pre-quantified solid enables direct use as a calibration standard, reducing the internal development time required for laboratories to synthesize and characterize an in-house standard from scratch.

Reference Standard Quality Control Supply Chain

High-Value Procurement Scenarios for 2-(4-(Chloromethyl)thiazol-2-YL)guanidine


Generic ANDA Filing and Analytical Method Validation for Famotidine Impurity Profiling

When a pharmaceutical company prepares an Abbreviated New Drug Application (ANDA) for generic famotidine, regulatory agencies require identification and control of all potential process impurities above the identification threshold (typically 0.10%–0.15%). Procurement of the certified 2-(4-(Chloromethyl)thiazol-2-YL)guanidine standard is mandatory to develop a specific, validated HPLC/LC-MS method that meets USP system-suitability criteria . Using this standard ensures the laboratory can accurately assign the chloromethyl impurity peak in the chromatogram and demonstrate that its level remains below the 0.3% monograph limit [1]. Failure to use the correct standard can lead to method validation rejection and costly regulatory delays.

Optimized Industrial Synthesis of Famotidine via the Chloromethyl Ketone Route

During process development or scale-up of the famotidine manufacturing process, the free base form of 2-(4-(Chloromethyl)thiazol-2-YL)guanidine is employed as the key nucleophile. Its reactivity in the condensation with S-(2-cyanoethyl)isothiourea under basic conditions yields the core famotidine structure directly [2]. Selecting the free base rather than the hydrochloride salt eliminates the need for an initial deprotonation step, potentially increasing coupling efficiency and minimizing the formation of hydrolysis byproducts. This selection is particularly valuable for CMO facilities aiming to maximize atom economy and reduce waste.

Forced Degradation Studies and Shelf-Life Establishment for Famotidine Drug Products

To establish the inherent stability of a famotidine drug product, ICH guidelines mandate forced degradation studies. The solid sample of 2-(4-(Chloromethyl)thiazol-2-YL)guanidine serves as a synthetic precursor to the chloromethyl degradation pathway product. By spiking the standard into placebo formulations and subjecting them to thermal or oxidative stress, analytical scientists can verify the selectivity of their stability-indicating method and confirm that this degradation product remains within safe limits throughout the product's intended shelf-life [REFS-1, REFS-2].

Quote Request

Request a Quote for 2-(4-(Chloromethyl)thiazol-2-YL)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.